1-Ethynylcyclobutane-1-sulfonamide

Description

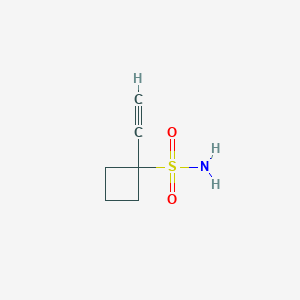

1-Ethynylcyclobutane-1-sulfonamide is a cyclobutane derivative featuring an ethynyl (C≡CH) group and a sulfonamide (-SO₂NH₂) moiety attached to the same carbon atom of the four-membered ring. Its molecular formula is C₅H₇NO₂S, with a molecular weight of approximately 147.18 g/mol. This compound is likely utilized as a building block in medicinal chemistry, though specific applications require further investigation.

Properties

IUPAC Name |

1-ethynylcyclobutane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-2-6(4-3-5-6)10(7,8)9/h1H,3-5H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITMRTXGPRAEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethynylcyclobutane-1-sulfonamide typically involves the reaction of cyclobutanesulfonyl chloride with ethynylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or chromatography to achieve high purity .

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for potential scale-up processes. The key steps involve:

- Preparation of cyclobutanesulfonyl chloride.

- Reaction with ethynylmagnesium bromide under controlled conditions.

- Purification of the final product.

Chemical Reactions Analysis

1-Ethynylcyclobutane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Ethynylcyclobutane-1-sulfonamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Ethynylcyclobutane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-ethynylcyclobutane-1-sulfonamide, differing in ring size, substituents, or functional groups. Key comparisons are summarized in Table 1.

1-(Hydroxymethyl)cyclobutane-1-sulfonamide

- Structure : Cyclobutane ring with a hydroxymethyl (-CH₂OH) and sulfonamide group on the same carbon.

- However, the absence of an ethynyl moiety limits its utility in alkyne-specific reactions .

- Applications : Likely used as an intermediate in drug discovery, similar to other sulfonamide derivatives.

1-Ethenylcyclopropane-1-sulfonamide

- Structure : Cyclopropane ring with an ethenyl (C=CH₂) group and sulfonamide.

- Key Differences :

- Molecular Weight : 147.2 g/mol, nearly identical to the target compound.

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Structure: Cyclobutane with methylamino (-NHCH₃) and ester (-COOCH₃) groups; exists as a hydrochloride salt.

- Key Differences: The ester and amine groups contrast with the sulfonamide’s electron-withdrawing nature, altering acidity and binding properties.

- Applications : Likely a precursor in pharmaceutical synthesis.

1-Ethynyl-3-[(Trimethylsilyl)methyl]cyclobutan-1-a Hydrochloride

- Structure : Cyclobutane with ethynyl and bulky trimethylsilyl (-Si(CH₃)₃) groups; hydrochloride salt.

- Key Differences :

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Ring Size | Notable Properties |

|---|---|---|---|---|---|

| This compound | C₅H₇NO₂S | 147.18 | Ethynyl, sulfonamide | 4 | Alkyne reactivity, sulfonamide bioactivity |

| 1-(Hydroxymethyl)cyclobutane-1-sulfonamide | C₅H₁₁NO₃S* | ~165.21 | Hydroxymethyl, sulfonamide | 4 | High polarity, H-bonding |

| 1-Ethenylcyclopropane-1-sulfonamide | C₅H₉NO₂S | 147.20 | Ethenyl, sulfonamide | 3 | High ring strain, sp² reactivity |

| Methyl 1-(methylamino)cyclobutanecarboxylate HCl | C₈H₁₄ClNO₂ | 199.66 | Methylamino, ester, HCl | 4 | Salt form, ester hydrolysis |

| 1-Ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-a HCl | C₉H₁₇ClSiN | 231.84 | Ethynyl, trimethylsilyl, HCl | 4 | Lipophilic, salt stability |

Formula here is inferred from the compound name .

Research Findings and Implications

Synthetic Utility: The patent synthesis of methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride highlights cyclobutane derivatives’ relevance in pharmaceutical intermediates, though the target compound’s synthesis remains undocumented .

Reactivity : Ethynyl groups enable click chemistry applications, whereas ethenyl or hydroxymethyl groups favor alternative reaction pathways (e.g., addition or oxidation) .

Biological Activity

1-Ethynylcyclobutane-1-sulfonamide (CAS No. 2137669-96-4) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features an ethynyl group attached to a cyclobutane ring, with a sulfonamide functional group. Its unique structure may influence its interaction with biological targets.

Research indicates that sulfonamide compounds often exhibit biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Sulfonamides can inhibit enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Antimicrobial Activity : Many sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of para-aminobenzoic acid (PABA) in bacterial folate synthesis.

- Potential Anticancer Effects : Some studies suggest that compounds with similar structures may induce apoptosis in cancer cells.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Antimicrobial Activity

A study demonstrated that sulfonamide derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be fully elucidated, but structural similarities suggest potential efficacy.

Anticancer Potential

Research has indicated that compounds with sulfonamide groups can affect cancer cell proliferation. For instance, derivatives have shown promise in inhibiting growth in various cancer cell lines, potentially through the modulation of metabolic pathways critical for tumor growth.

Case Studies

Several studies have investigated the biological effects of sulfonamide derivatives, including:

- In Vitro Studies : In one study, a series of sulfonamide derivatives were tested against human cancer cell lines, revealing that certain modifications increased cytotoxicity and reduced cell viability significantly.

- Animal Models : Another study utilized animal models to assess the pharmacokinetics and therapeutic efficacy of sulfonamide compounds. Results indicated that specific derivatives could effectively reduce tumor size without significant toxicity.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Induces apoptosis in specific cancer cell lines |

| Enzyme Inhibition | Competitive inhibition observed in metabolic pathways |

Table 2: Case Study Results

| Study Type | Findings |

|---|---|

| In Vitro | Significant reduction in cell viability noted |

| Animal Model | Tumor size reduction with minimal toxicity |

Research Findings

Recent research has focused on optimizing the biological activity of sulfonamide derivatives. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications to the ethynyl and sulfonamide groups can enhance potency and selectivity against target enzymes or receptors.

- Pharmacokinetic Properties : Studies have shown that certain structural modifications improve solubility and bioavailability, which are crucial for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.